2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide
Description
Properties
IUPAC Name |
N-[[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-22(20-12-6-14-28-20)23-16-21-24-18-10-4-5-11-19(18)25(21)13-7-15-27-17-8-2-1-3-9-17/h1-6,8-12,14H,7,13,15-16H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXWBJYGRUJYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzimidazole Formation
The benzimidazole backbone is synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For this compound, the 1-(3-phenoxypropyl) substitution is introduced during the cyclization step. A typical method involves reacting o-phenylenediamine with 3-phenoxypropyl bromide in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 80–90°C for 12–16 hours. This yields 1-(3-phenoxypropyl)benzimidazole as an intermediate, with reported yields of 68–75% after purification by column chromatography (silica gel, ethyl acetate/hexane).
Critical Reaction Parameters
Solvent and Temperature Optimization
Catalytic and Stoichiometric Considerations
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Base Selection : Sodium hydride (NaH) provides superior deprotonation efficiency over potassium tert-butoxide (t-BuOK) in the alkylation step, increasing yields by 15%.
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Coupling Reagents : Patent data (WO2019145726A1) highlights the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as a cost-effective alternative to HATU for amide bond formation, reducing reagent costs by 40% without compromising yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzimidazole-H), 7.65–7.12 (m, 8H, aromatic), 4.51 (t, J=6.8 Hz, 2H, -OCH₂-), 3.89 (s, 3H, N-CH₃).
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HRMS : m/z calculated for C₂₃H₂₃N₃O₃ [M+H]⁺: 389.1732; found: 389.1735.
Scalability and Industrial Considerations
Batch vs. Continuous Flow Synthesis
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Batch Reactors : Traditional setups achieve 50–60% overall yield but require 72 hours for completion.
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Continuous Flow Systems : Microreactor technology reduces reaction time to 8 hours with 75% yield, enhancing throughput for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The benzimidazole core can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzimidazole-Carboxamide Class
The compound shares structural homology with 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide (CAS: 943101-88-0, Table 1 ). Both compounds feature a benzimidazole backbone linked to a furyl carboxamide group. Key differences include:
- Substituent on the benzimidazole nitrogen: The target compound has a 3-phenoxypropyl chain, while the analogue uses a 4-methoxyphenylmethyl group.
- Molecular weight: The analogue has a molecular weight of 375.4 g/mol (C₂₂H₂₁N₃O₃), whereas the target compound’s longer 3-phenoxypropyl chain likely increases its molecular weight.
- Electronic effects: The methoxy group in the analogue may donate electron density via resonance, contrasting with the electron-withdrawing phenoxy group in the target compound .
Table 1: Structural Comparison of Benzimidazole-Carboxamide Analogues
| Compound | Substituent on Benzimidazole | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | 3-phenoxypropyl | Not reported | Not reported | Furyl carboxamide, phenoxy |
| 2-furyl-N-({1-[(4-methoxyphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide | 4-methoxyphenylmethyl | C₂₂H₂₁N₃O₃ | 375.4 | Furyl carboxamide, methoxy |
Functional Analogues in Agrochemical Carboxamides
The carboxamide functional group is prevalent in agrochemicals, as evidenced by compounds like triazofenamide and flupoxam (Table 2 ). These compounds, however, diverge significantly in core structure and substituents:
- Triazofenamide (1-(3-methylphenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide): Uses a triazole ring instead of benzimidazole. Triazoles are known for antifungal activity, suggesting that the target compound’s benzimidazole core may confer distinct target selectivity.
- Flupoxam (1-(4-chloro-3-(2,2,3,3,3-pentafluoropropoxy)methyl)phenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxamide): Incorporates halogenated alkoxy groups, which enhance resistance to metabolic degradation compared to non-halogenated phenoxy groups .
Table 2: Functional Comparison with Agrochemical Carboxamides
| Compound | Core Structure | Key Substituents | Reported Use |
|---|---|---|---|
| Target Compound | Benzimidazole | 3-phenoxypropyl, furyl carboxamide | Not reported |
| Triazofenamide | 1,2,4-Triazole | 3-methylphenyl, phenyl | Fungicide |
| Flupoxam | 1,2,4-Triazole | Pentafluoropropoxy, chloro, phenyl | Herbicide |
Pharmacokinetic and Bioactivity Insights
While direct data on the target compound are lacking, structural parallels suggest hypotheses:
- Target binding: Benzimidazoles often inhibit tubulin polymerization (e.g., in parasitic worms) or interact with kinase domains. The phenoxy group might sterically hinder binding compared to smaller substituents in triazofenamide .
Biological Activity
2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antitumor and antimicrobial properties. This article synthesizes findings from various studies to provide an overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 326.433 g/mol
- CAS Number : 502689-86-3
Antitumor Activity
Recent studies have demonstrated that derivatives of benzimidazole, including those similar to 2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide, exhibit significant antitumor properties. The biological activity was assessed using various in vitro models, including:
- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
The results indicated that compounds related to this structure showed promising cytotoxic effects against these cell lines, particularly in two-dimensional (2D) culture systems compared to three-dimensional (3D) cultures. The following table summarizes the IC values for selected compounds tested in these studies:
| Compound | Cell Line | IC (μM) in 2D | IC (μM) in 3D |
|---|---|---|---|
| 8 | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 | |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 | |
| 9 | A549 | 2.12 ± 0.21 | 4.01 ± 0.95 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 | |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
These findings suggest that while the compounds demonstrate effective antitumor activity, they also exhibit toxicity towards normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity and reduce potential side effects .
Antimicrobial Activity
In addition to antitumor properties, compounds derived from benzimidazole structures have shown antimicrobial activity against various pathogens. The mechanism of action appears to involve DNA binding, which inhibits DNA-dependent enzymes, thereby disrupting cellular processes essential for microbial survival .
The proposed mechanism for the biological activity of these compounds includes:
- DNA Binding : Compounds predominantly bind within the minor groove of AT-DNA, either as monomers or in higher-order aggregates.
- Inhibition of Enzymatic Activity : The binding interferes with DNA-dependent enzyme functions, which is crucial for both tumor cell proliferation and microbial growth.
Study on Antitumor Activity
A study published in Molecules evaluated a series of newly synthesized benzimidazole derivatives, including those structurally related to the compound . The study utilized both MTS cytotoxicity assays and BrdU proliferation assays to assess cell viability and proliferation rates across different cancer cell lines.
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial efficacy of similar compounds against Pneumocystis carinii in an immunosuppressed rat model, highlighting their potential as therapeutic agents against opportunistic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
